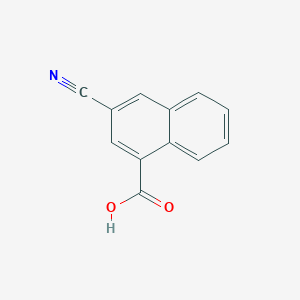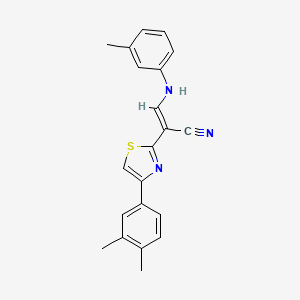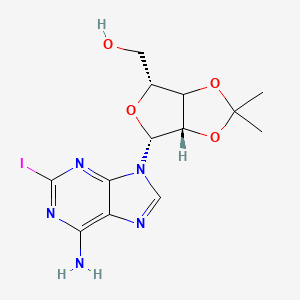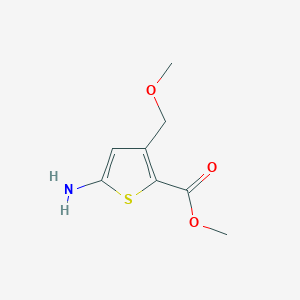
3-cyanonaphthalene-1-carboxylic Acid
Descripción general
Descripción
3-Cyanonaphthalene-1-carboxylic acid: is an organic compound with the molecular formula C12H7NO2 It consists of a naphthalene ring system substituted with a cyano group at the third position and a carboxylic acid group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanonaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 1-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group, forming 3-cyanonaphthalene.
Oxidation: The resulting 3-cyanonaphthalene is oxidized using potassium permanganate or another suitable oxidizing agent to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: The cyano group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents, acylating agents.
Major Products Formed
Oxidation: Derivatives with additional carboxylic acid or hydroxyl groups.
Reduction: 3-aminonaphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyanonaphthalene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-cyanonaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanobenzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.
1-Cyanonaphthalene: Lacks the carboxylic acid group.
3-Nitronaphthalene-1-carboxylic acid: Contains a nitro group instead of a cyano group.
Uniqueness
3-Cyanonaphthalene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the naphthalene ring
Propiedades
IUPAC Name |
3-cyanonaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZINDHOUKODBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2706623.png)
![3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)






![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2706637.png)
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/new.no-structure.jpg)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2706640.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)
